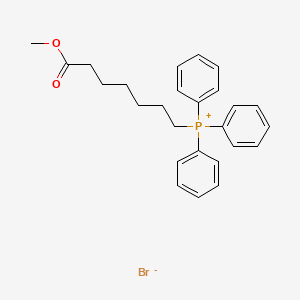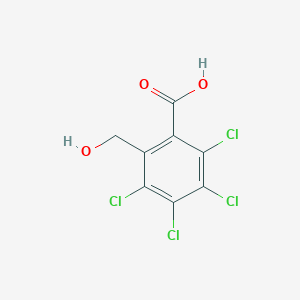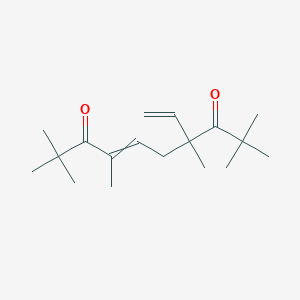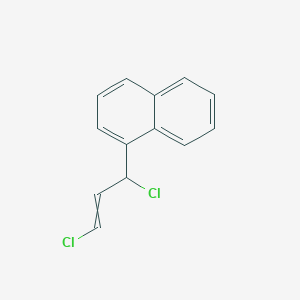
Isoscoulerine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoscoulerine is a benzylisoquinoline alkaloid, a class of naturally occurring chemical compounds. It is structurally related to scoulerine and is found in various plant species. This compound has garnered interest due to its potential pharmacological properties and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoscoulerine typically involves the methylation of tetrahydroprotoberberine alkaloids. One common method includes the use of methyltransferases such as Cj4’OMT and Cj6OMT, which are expressed heterologously in Escherichia coli. These enzymes facilitate the selective methylation of high-value-added tetrahydroprotoberberine compounds, including this compound .
Industrial Production Methods
Industrial production of this compound may involve biocatalysis using engineered microbial strains. This approach is advantageous due to its stereoselectivity and minimal environmental impact. The optimization of culture conditions in bioreactors can enhance the yield of this compound, making it feasible for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Isoscoulerine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different pharmacological properties.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various quinone derivatives, while reduction can produce different tetrahydroprotoberberine derivatives.
Scientific Research Applications
Isoscoulerine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other benzylisoquinoline alkaloids.
Industry: this compound and its derivatives are explored for their potential use in pharmaceuticals and as biochemical tools.
Mechanism of Action
Isoscoulerine exerts its effects by interacting with various molecular targets and pathways. It has been shown to interfere with the microtubule elements of the cytoskeleton, leading to cell cycle arrest and apoptosis in cancer cells. This involves the activation of checkpoint kinase signaling and p53 proteins, which are crucial for cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Scoulerine: Structurally similar to isoscoulerine, scoulerine is also a benzylisoquinoline alkaloid with similar pharmacological properties.
Berberine: Another benzylisoquinoline alkaloid, berberine is known for its antimicrobial and anti-inflammatory properties.
Noscapine: This compound is used as a cough suppressant and has shown potential in cancer research.
Uniqueness of this compound
This compound is unique due to its specific interactions with microtubule structures and its potent antiproliferative effects. Its ability to induce cell cycle arrest and apoptosis makes it a promising candidate for further research in cancer therapy .
Properties
CAS No. |
62249-73-4 |
|---|---|
Molecular Formula |
C19H21NO4 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
(13aS)-2,10-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-3,9-diol |
InChI |
InChI=1S/C19H21NO4/c1-23-17-4-3-11-7-15-13-9-18(24-2)16(21)8-12(13)5-6-20(15)10-14(11)19(17)22/h3-4,8-9,15,21-22H,5-7,10H2,1-2H3/t15-/m0/s1 |
InChI Key |
XFXUXIQZJARYEF-HNNXBMFYSA-N |
Isomeric SMILES |
COC1=C(C2=C(C[C@H]3C4=CC(=C(C=C4CCN3C2)O)OC)C=C1)O |
Canonical SMILES |
COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)O)OC)C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Methyl-6-phenyl-1H-pyrrolo[1,2-a]imidazol-2(3H)-one](/img/structure/B14536330.png)



![1,1-Diphenyl-3-[(trimethylsilyl)oxy]silolane](/img/structure/B14536354.png)
![4-{[Hydroxy(phenyl)methyl]amino}benzene-1-sulfonic acid](/img/structure/B14536359.png)



![3-[3-(Hydroxymethyl)-2-methyl-1H-indol-1-yl]propanamide](/img/structure/B14536378.png)

![Diethyl {2-methyl-1-[(propan-2-yl)oxy]propyl}phosphonate](/img/structure/B14536387.png)
![N,N'-Bis[(hydroxymethoxy)methyl]urea](/img/structure/B14536392.png)
